molecular formula C5H6F3NO4 B6312093 5,5,5-Trifluoro-4-nitropentanoic acid CAS No. 1858256-62-8

5,5,5-Trifluoro-4-nitropentanoic acid

Cat. No. B6312093
CAS RN: 1858256-62-8
M. Wt: 201.10 g/mol
InChI Key: VOELOHAXWBKZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,5-Trifluoro-4-nitropentanoic acid (TFNP) is an important and widely used compound in the field of synthetic organic chemistry. It is a useful reagent for the synthesis of a variety of compounds, and has a number of applications in scientific research.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-nitropentanoic acid is not well understood. However, it is known that the trifluoromethanesulfonic anhydride reacts with the 4-nitrobenzoic acid to form the 5,5,5-Trifluoro-4-nitropentanoic acid product. The reaction is believed to involve the formation of a sulfonium ion, which is then attacked by the 4-nitrobenzoic acid to form the 5,5,5-Trifluoro-4-nitropentanoic acid product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,5,5-Trifluoro-4-nitropentanoic acid have not been extensively studied. However, it has been shown to have a mild toxicity in laboratory animals, with no significant long-term effects. In addition, 5,5,5-Trifluoro-4-nitropentanoic acid has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

5,5,5-Trifluoro-4-nitropentanoic acid is a useful reagent for the synthesis of a variety of compounds. It is relatively inexpensive and easy to obtain, and can be stored for long periods of time without significant degradation. However, it is important to note that 5,5,5-Trifluoro-4-nitropentanoic acid is a highly reactive compound, and should be handled with caution in the laboratory.

Future Directions

Future research on 5,5,5-Trifluoro-4-nitropentanoic acid could focus on its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further studies could be conducted to explore the biochemical and physiological effects of 5,5,5-Trifluoro-4-nitropentanoic acid, as well as its potential toxicity in laboratory animals. Finally, research could be conducted to explore the potential use of 5,5,5-Trifluoro-4-nitropentanoic acid as an inhibitor of acetylcholinesterase.

Synthesis Methods

5,5,5-Trifluoro-4-nitropentanoic acid can be synthesized from 4-nitrobenzoic acid, which is reacted with trifluoromethanesulfonic anhydride in the presence of a tertiary amine base. The reaction is carried out at room temperature for 1-2 hours, and yields a white solid product. The product is then purified by recrystallization in ethanol and then dried to obtain a pure sample of 5,5,5-Trifluoro-4-nitropentanoic acid.

Scientific Research Applications

5,5,5-Trifluoro-4-nitropentanoic acid is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorinated compounds, which have a wide range of applications in the chemical and pharmaceutical industries. In addition, 5,5,5-Trifluoro-4-nitropentanoic acid has been used in the synthesis of a variety of organosilicon compounds, which are important for the development of new materials.

properties

IUPAC Name

5,5,5-trifluoro-4-nitropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO4/c6-5(7,8)3(9(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOELOHAXWBKZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoro-4-nitropentanoic acid

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